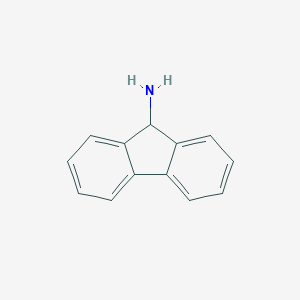

9-氨基芴

描述

Electrosynthesis and Characterization of Water-Soluble Poly(9-aminofluorene)

The study on the electrosynthesis of water-soluble poly(9-aminofluorene) (P9AF) reveals a successful approach to creating a novel semiconducting polymer with excellent fluorescence properties. The synthesis process involves the direct anodic oxidation of 9-aminofluorene (9AF) in boron trifluoride diethyl etherate (BFEE). The resulting polymer is highly soluble in water due to the amino group substitution, making it a promising candidate for blue-light-emitting applications. The polymerization is shown to occur mainly at the C(2) and C(7) positions of the fluorene molecule. The fluorescence properties of P9AF are notable, with a quantum yield of 0.44, indicating its potential as a blue-light emitter. The study also discusses the effects of hydrochloric acid concentration on the solubility and fluorescence of doped and dedoped P9AF films, highlighting the role of the NH2 group in complexation with BF3 or H+ .

Palladium-Catalyzed Cross-Coupling/Annulation Cascade for Synthesis of 9-Aminofluorenes

The synthesis of 9-aminofluorenes is explored through a palladium-catalyzed cross-coupling/annulation cascade, building upon the established method for creating 9-hydroxyfluorenes. By incorporating various amines into the reaction, 9-aminofluorenes are produced, with the process confirmed by X-ray structures and NMR studies. The presence of intermolecular O-H...N hydrogen bonding is a significant finding, as it could influence the properties and reactivity of the synthesized compounds. This method provides a straightforward approach to synthesizing 9-aminofluorenes, which could be useful in various chemical applications .

Chemical and Physiological Properties of 9-Aminofluorene and Derivatives

This research delves into the chemical reactions and physiological properties of 9-aminofluorene and its derivatives. The preparation of 2-methoxy- and 3-methoxy-9-aminofluorene is described, along with their reactions with ethyl chloroformate, maleic anhydride, and carbon dioxide. These reactions yield N-carbethoxy derivatives, 9-maleamic acids, and substituted ammonium carbamates. The study also notes the unsuccessful attempts to obtain 9-amino derivatives through the reduction of oximes, which instead resulted in the formation of fluorene derivatives. Physiologically, the hydrochlorides of these amines exhibit local anesthetic properties and can affect uterine contraction in a concentration-dependent manner. The research provides valuable insights into the potential medical applications of these compounds .

科学研究应用

不对称合成

9-氨基芴衍生物在生物材料和药物化学中具有重要价值。 一种涉及路易斯酸催化的不对称分子内氮杂傅-克烷基化的方法已被开发用于构建对映体富集的 9-氨基芴骨架,这可用于手性 9-氨基芴衍生物的未来应用 .

羧酸盐的荧光识别

聚(9-氨基芴)(P9AF)已被用于在水溶液中有效地荧光识别羧酸盐。 该机制涉及分子间氢键相互作用,导致P9AF和羧酸盐之间的电子转移 .

肽合成

9-氨基芴-9-羧酸已被整合到肽中,使用的是改进的乌吉反应,这对于研究肽化学中的主链构象和其他性质具有重要意义 .

色谱法和质谱法

作用机制

Target of Action

It’s known that aromatic amines like 9-aminofluorene often interact with dna and proteins in the cell .

Mode of Action

The mode of action of 9-Aminofluorene involves its metabolic activation and interaction with cellular components. The compound is metabolically activated inside the cell, which can lead to the formation of DNA adducts . These adducts can interfere with normal cellular processes, leading to various downstream effects.

Biochemical Pathways

The formation of dna adducts can disrupt dna replication and transcription, potentially leading to mutations and altered gene expression .

Result of Action

The primary result of 9-Aminofluorene’s action is the formation of DNA adducts . These adducts can interfere with normal DNA processes, potentially leading to mutations and altered gene expression. This can disrupt normal cellular function and potentially lead to diseases such as cancer.

安全和危害

未来方向

生化分析

Biochemical Properties

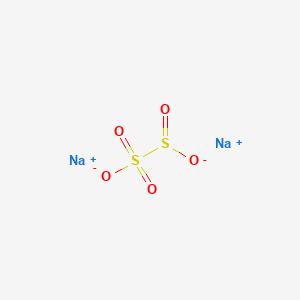

9-Aminofluorene can be metabolized by N-acetylation and N-hydroxylation to hydroxamic acids. These subsequently are conjugated to form the NO-sulfonate and NO-glucuronide conjugates . The enzymes responsible for these reactions include various cytochrome P450s .

Cellular Effects

9-Aminofluorene has been shown to interact with cellular DNA, leading to the formation of DNA adducts . This interaction can disrupt normal cellular processes and lead to changes in gene expression .

Molecular Mechanism

The molecular mechanism of 9-Aminofluorene involves its conversion to reactive metabolites through enzymatic processes. These metabolites can then bind to DNA, leading to the formation of DNA adducts . This binding can disrupt normal DNA structure and function, potentially leading to mutations and other genetic changes .

Temporal Effects in Laboratory Settings

The effects of 9-Aminofluorene can change over time in laboratory settings. For example, the compound’s stability and degradation can be influenced by various factors, such as temperature and pH

Dosage Effects in Animal Models

The effects of 9-Aminofluorene can vary with different dosages in animal models

Metabolic Pathways

9-Aminofluorene is involved in several metabolic pathways. It can be metabolized by N-acetylation and N-hydroxylation to form hydroxamic acids, which are then conjugated to form NO-sulfonate and NO-glucuronide conjugates . The enzymes involved in these reactions include various cytochrome P450s .

属性

IUPAC Name |

9H-fluoren-9-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N/c14-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8,13H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUGMRQJTULXVDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90200496 | |

| Record name | 9-Aminofluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90200496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

525-03-1 | |

| Record name | Fluoren-9-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=525-03-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Aminofluorene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000525031 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Aminofluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90200496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-AMINOFLUORENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4NHO2K4K5B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

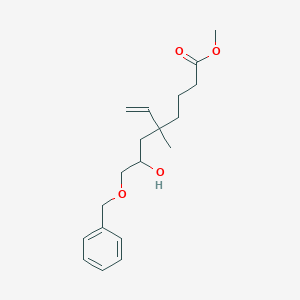

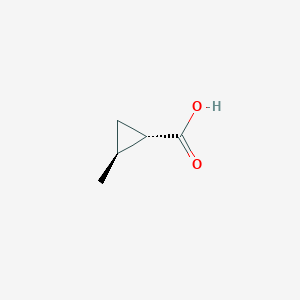

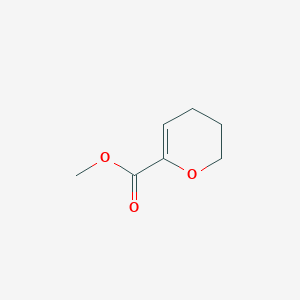

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

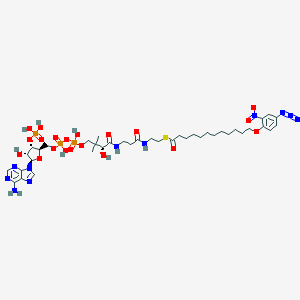

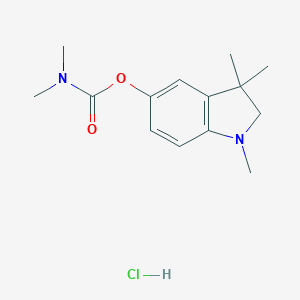

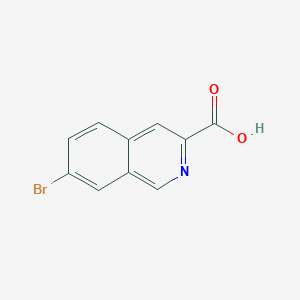

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 9-Aminofluorene?

A1: 9-Aminofluorene has a molecular formula of C13H11N and a molecular weight of 181.23 g/mol.

Q2: Are there any characteristic spectroscopic data available for 9-Aminofluorene?

A2: While specific spectroscopic data isn't provided in the abstracts, researchers commonly employ techniques like Fourier transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) to characterize 9-Aminofluorene and its derivatives [, , ].

Q3: What are some synthetic approaches to obtain 9-Aminofluorene?

A3: Several methods have been explored for the synthesis of 9-Aminofluorene and its derivatives. These include:

- Reductive Amination of 9-Fluorenone: This method involves the conversion of 9-Fluorenone to 9-Fluorenone oxime, followed by reduction to 9-Aminofluorene using zinc [].

- Copper-Catalyzed Coupling Reactions: 9H-Fluoren-9-amine derivatives can be synthesized through a copper-catalyzed cross-coupling reaction between 2′-bromo-biaryl-N-tosylhydrazones and amines [].

- Boron Trifluoride Etherate-Catalyzed Aza-Friedel-Crafts Reaction: N-tosyl-9-aminofluorenes can be efficiently synthesized through a one-pot reaction using in situ generated N-tosylbenzaldimines and boron trifluoride etherate as a catalyst [, ].

Q4: Can 9-Aminofluorene undergo reactions typical of primary amines?

A4: Yes, 9-Aminofluorene exhibits reactivity typical of primary amines. For example, it reacts with ethyl chloroformate to form N-carbethoxy derivatives, with maleic anhydride to form 9-maleamic acids, and with carbon dioxide to form substituted ammonium carbamates [].

Q5: Has 9-Aminofluorene been utilized in the synthesis of other interesting compounds?

A5: Absolutely, 9-Aminofluorene serves as a valuable building block in organic synthesis. It has been successfully employed in the following reactions:

- Synthesis of Fluorene Derivatives: AlCl3-catalyzed cyclization reactions involving 9-Aminofluorene can lead to the formation of indene and fluorene derivatives [].

- Preparation of Tertiary Amine Photobase Generators: Quaternary ammonium salts of 9-Aminofluorene can be synthesized and investigated for their photochemical properties [].

- Synthesis of Phosphonic Analogues of Morphactines: Derivatives of 9-Aminofluorene-9-phosphonic acid and 9-Aminofluorene-9-phosphinoxides have been synthesized and investigated for their plant growth regulating properties [].

Q6: What are the potential applications of 9-Aminofluorene and its derivatives?

A6: 9-Aminofluorene and its derivatives have shown promise in various fields:

- Biomedical Research: Derivatives like 2-methoxy- and 3-methoxy-9-aminofluorene hydrochloride demonstrate local anesthetic properties []. 9-Aminofluorene-derived imines are used in palladium-catalyzed asymmetric arylation reactions to synthesize enantiomerically enriched α-branched benzylamines, important building blocks for pharmaceuticals and other biologically active molecules [].

- Plant Science: Phosphonic acid derivatives of 9-Aminofluorene exhibit morphactin-like activity, influencing plant growth and development [].

- Material Science: Cross-linked poly(methacrylic acid) functionalized poly(9-aminofluorene) networks have been explored as potential materials with redox and fluorescent properties []. Water-soluble poly(9-aminofluorene) has been synthesized electrochemically and shows promise as a blue-light-emitting material [].

Q7: Has 9-Aminofluorene been explored for its biological activity?

A7: While not a primary focus of the provided research, some studies hint at the biological activity of 9-Aminofluorene derivatives. For example, 2-methoxy- and 3-methoxy-9-aminofluorene hydrochlorides induce local anesthesia and affect the contraction of rat uteri in a concentration-dependent manner [].

Q8: What is known about the conformational preferences of 9-Aminofluorene?

A8: Studies involving peptides containing 9-Aminofluorene-9-carboxylic acid have investigated conformational preferences using X-ray diffraction and spectroscopic techniques like FTIR and NMR [, , ]. These studies provide insights into the structural features influencing peptide folding and interactions.

Q9: How do structural modifications of 9-Aminofluorene affect its activity?

A9: Structure-activity relationship (SAR) studies are crucial for understanding how modifications to the 9-Aminofluorene scaffold impact its biological activity, potency, and selectivity. While the provided abstracts don't offer detailed SAR data, specific examples highlight the importance of structural features:

- Local Anesthetic Activity: The presence of methoxy groups at the 2- and 3-positions of 9-Aminofluorene appears to influence its anesthetic potency [].

- Inhibition of S-Adenosyl-L-methionine Synthesis: Studies involving carbocyclic and heterocyclic amino acids, including 9-Aminofluorene-9-carboxylic acid, highlight the importance of ring size, substituents, and rigidity for inhibiting ATP:L-methionine S-adenosyltransferase [, ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Bromofuro[3,2-c]pyridin-4(5H)-one](/img/structure/B152695.png)

![7-Bromoimidazo[1,2-a]pyridine](/img/structure/B152697.png)

![[5-Acetamido-3,4-diacetyloxy-6-[4-[[8-(carbamoyloxymethyl)-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-11-yl]amino]butanoylamino]oxan-2-yl]methyl acetate](/img/structure/B152710.png)